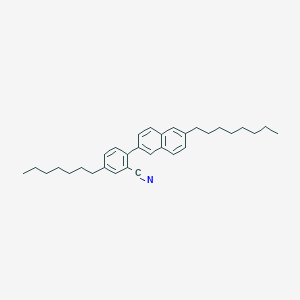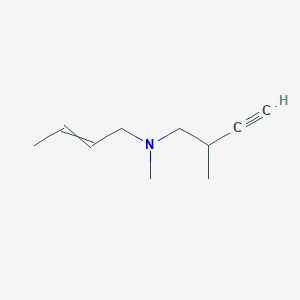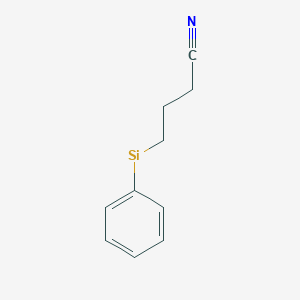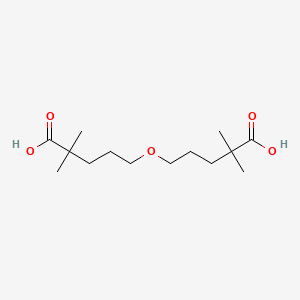
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane is an organotin compound with the molecular formula C18H22BrClSn. This compound is characterized by the presence of both bromine and chlorine atoms bonded to a tin center, along with two 2,4,6-trimethylphenyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane can be synthesized through the reaction of 2,4,6-trimethylphenylmagnesium bromide with tin(IV) chloride. The reaction typically proceeds as follows:
- Preparation of 2,4,6-trimethylphenylmagnesium bromide by reacting 2,4,6-trimethylbromobenzene with magnesium in anhydrous ether.
- Addition of tin(IV) chloride to the Grignard reagent, resulting in the formation of this compound.
The reaction conditions usually involve low temperatures and an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions tailored to the specific substrates involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Materials Science: Employed in the preparation of organotin-based materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of bromo(chloro)bis(2,4,6-trimethylphenyl)stannane involves its ability to form coordination complexes with various substrates. The tin center can coordinate with nucleophiles, facilitating reactions such as substitution and coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichlorobis(2,4,6-trimethylphenyl)stannane
- Dibromobis(2,4,6-trimethylphenyl)stannane
- Bromo(dichloro)bis(2,4,6-trimethylphenyl)stannane
Uniqueness
Bromo(chloro)bis(2,4,6-trimethylphenyl)stannane is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. This dual halogenation provides versatility in synthetic applications, allowing for a broader range of transformations compared to compounds with only one type of halogen.
Propriétés
Numéro CAS |
144650-36-2 |
|---|---|
Formule moléculaire |
C18H22BrClSn |
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
bromo-chloro-bis(2,4,6-trimethylphenyl)stannane |
InChI |
InChI=1S/2C9H11.BrH.ClH.Sn/c2*1-7-4-8(2)6-9(3)5-7;;;/h2*4-5H,1-3H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
DATIEBBJCYLSMN-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(Cl)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-](/img/structure/B12556596.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)




![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)


![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
